Unique Lipophilicity from Meta-Fluorine
The lipophilicity of 3-Amino-4-(3-fluorophenyl)butyric acid (LogP = 1.87) is significantly lower than that of its 2-fluoro and 4-fluoro analogs (LogP = 2.67) . This quantitative difference indicates that the meta-fluorine substitution reduces the compound's overall hydrophobicity compared to ortho- or para-fluorine placement. This is a critical factor for passive membrane diffusion, solubility, and off-target binding [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.87 |
| Comparator Or Baseline | 2-Fluoro-D-β-homophenylalanine (LogP 2.67); 4-Fluoro-L-β-homophenylalanine (LogP 2.67) |
| Quantified Difference | Target compound LogP is 0.80 units lower (≈43% reduction in partition coefficient) compared to ortho/para isomers. |
| Conditions | Computed partition coefficient (LogP) values from chemical databases using standard algorithms. |
Why This Matters
Lower LogP implies reduced lipophilicity, which can lead to improved aqueous solubility and potentially better drug-likeness, influencing the choice of this specific regioisomer for medicinal chemistry campaigns.
- [1] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. https://doi.org/10.1517/17460441.2012.714363 View Source
